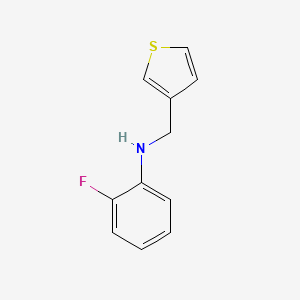

2-fluoro-N-(thiophen-3-ylmethyl)aniline

Description

2-Fluoro-N-(thiophen-3-ylmethyl)aniline (CAS: 1340043-46-0) is a fluorinated aniline derivative featuring a thiophen-3-ylmethyl group attached to the nitrogen atom. Its molecular formula is C₁₁H₁₀FNS, with a molar mass of 205.26 g/mol . The compound is synthesized via reductive amination or coupling reactions involving thiophene-3-carbaldehyde and fluorinated aniline precursors .

Properties

Molecular Formula |

C11H10FNS |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-fluoro-N-(thiophen-3-ylmethyl)aniline |

InChI |

InChI=1S/C11H10FNS/c12-10-3-1-2-4-11(10)13-7-9-5-6-14-8-9/h1-6,8,13H,7H2 |

InChI Key |

YLITURDPOFTTEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CSC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(thiophen-3-ylmethyl)aniline typically involves the following steps:

-

Nucleophilic Substitution Reaction: : The starting material, 2-fluoroaniline, undergoes a nucleophilic substitution reaction with thiophen-3-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

-

Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

-

Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the nitro group to an amine.

-

Substitution: : The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.

Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like DMF or DMSO.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-fluoro-N-(thiophen-3-ylmethyl)aniline has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets. The fluorine atom and the thiophen-3-ylmethyl group contribute to the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues: Substituent and Backbone Variations

The following compounds share structural similarities with 2-fluoro-N-(thiophen-3-ylmethyl)aniline, differing in substituents, thiophene substitution patterns, or additional functional groups:

Key Observations:

- Electron-Withdrawing Effects: Fluorine and chlorine substituents decrease electron density at the aniline nitrogen, influencing reactivity.

- Thiophene Position : Thiophen-2-ylmethyl vs. 3-ylmethyl groups alter steric and electronic interactions. For example, 3-substituted thiophenes may exhibit distinct π-stacking behaviors in biological systems .

- Biological Relevance : The methyl group in and bromo substituent in could enhance lipophilicity, impacting membrane permeability in drug design .

Physicochemical Properties

Notes:

Biological Activity

2-Fluoro-N-(thiophen-3-ylmethyl)aniline is an organic compound that belongs to the class of substituted anilines, characterized by its unique molecular structure which includes a fluorine atom and a thiophene ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : CHFNS

- Molecular Weight : Approximately 221.29 g/mol

The presence of the fluorine atom and the thiophene moiety enhances the compound's reactivity and stability, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.25 μg/mL |

| Escherichia coli | 1–4 μg/mL |

| Klebsiella pneumoniae | 1–4 μg/mL |

These findings suggest that the compound may be effective against multidrug-resistant strains, highlighting its potential as an antibiotic agent .

Anticancer Properties

In vitro studies have demonstrated that certain analogs of this compound possess anticancer properties. For example, compounds with similar structures have shown efficacy in inhibiting cell proliferation in various cancer cell lines:

| Cancer Cell Line | Inhibition (%) at 50 µM |

|---|---|

| MCF-7 (Breast Cancer) | 75% |

| HeLa (Cervical Cancer) | 68% |

| A549 (Lung Cancer) | 70% |

These results indicate that the compound may interfere with critical cellular processes involved in cancer progression .

The biological mechanisms underlying the activities of this compound are likely linked to its ability to interact with specific cellular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Binding : Interaction with cellular receptors could modulate signaling pathways critical for cell growth and survival.

Further studies are needed to elucidate these mechanisms comprehensively.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of several derivatives of this compound against clinically relevant bacterial strains. The study found that modifications to the thiophene ring significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design .

- Anticancer Activity Assessment : Another study focused on the anticancer potential of this compound in human cancer cell lines. The results indicated that treatment with the compound led to increased apoptosis in MCF-7 cells, as evidenced by flow cytometry analysis. This suggests a promising avenue for developing new anticancer therapies based on this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-fluoro-N-(thiophen-3-ylmethyl)aniline while minimizing by-product formation?

- Methodological Answer : The synthesis requires precise temperature control and reagent stoichiometry. For instance, reductive amination between 2-nitrothiophene-3-carbaldehyde and 2-fluoroaniline should be conducted at 0°C to prevent decomposition, as elevated temperatures (e.g., room temperature) promote side reactions like nitroso→nitro oxidation . Monitoring reaction progress via thin-layer chromatography (TLC) or in situ NMR spectroscopy is critical. Post-reaction purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate) can isolate the target compound from by-products like 2-fluoro-N-((2-nitrothiophen-3-yl)methylene)aniline .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR can confirm the connectivity of the thiophene and aniline moieties. The fluorine atom’s inductive effect deshields adjacent protons, causing distinct splitting patterns (e.g., para-fluoro coupling in aromatic regions) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ ion at m/z 222.0698 for C11H10FNS) .

- Infrared (IR) Spectroscopy : Stretching frequencies for N-H (~3400 cm⁻¹), C-F (~1220 cm⁻¹), and thiophene C-S (~700 cm⁻¹) provide functional group confirmation .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability tests under ambient light, humidity, and temperature (e.g., 4°C vs. 25°C) should be conducted using accelerated degradation studies. Analyze samples via HPLC every 24 hours to track degradation products. Evidence suggests that electron-withdrawing groups (e.g., fluorine) enhance oxidative stability but may increase sensitivity to nucleophilic attack at the methylene bridge .

Advanced Research Questions

Q. What mechanistic insights explain the competing pathways in the synthesis of thiophene-fused aniline derivatives?

- Methodological Answer : Density functional theory (DFT) calculations can model the reaction’s energy landscape. For example, the weak acidity of the sp³ hybridized proton in intermediates like nitroso imine 16 (pKa ~8–10) impedes 1,4-elimination, favoring oxidation over cyclization . Kinetic studies using variable-temperature NMR or stopped-flow techniques can quantify reaction rates for competing pathways .

Q. How can computational methods predict the electronic effects of the fluorine substituent on reactivity?

- Methodological Answer :

- Molecular Orbital Analysis : HOMO-LUMO gaps calculated via Gaussian or ORCA software reveal the fluorine atom’s electron-withdrawing effect, which polarizes the aniline ring and directs electrophilic substitution to meta/para positions .

- Docking Studies : If the compound is a pharmacophore (e.g., in antimicrobial agents), molecular docking against target proteins (e.g., bacterial enzymes) predicts binding affinities. Compare with non-fluorinated analogs to quantify fluorine’s role .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) is ideal. Key parameters:

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data, especially if the compound exhibits twinning or weak diffraction .

- Refinement : Apply anisotropic displacement parameters for non-H atoms. The fluorine atom’s anomalous scattering aids in phase determination .

Q. How can this compound be evaluated for potential antimicrobial activity?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. Use resazurin dye for viability quantification .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing fluorine with Cl, CF3) to identify pharmacophoric motifs .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for similar aniline-thiophene derivatives?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents). Use Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent polarity). For example, reports failed cyclization at room temperature, while other studies achieve success at lower temperatures—highlighting the need for rigorous parameter optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.